molecular formula C26H56NO6P B163687 1-O-Octadecyl-SN-glycero-3-phosphocholine CAS No. 74430-89-0

1-O-Octadecyl-SN-glycero-3-phosphocholine

Cat. No.: B163687
CAS No.: 74430-89-0
M. Wt: 509.7 g/mol
InChI Key: XKBJVQHMEXMFDZ-AREMUKBSSA-N
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Description

1-O-Octadecyl-SN-glycero-3-phosphocholine is a synthetic phospholipid analog. It is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as octadecyl . This compound is known for its role in various biological processes and has been extensively studied for its potential therapeutic applications.

Preparation Methods

The synthesis of 1-O-Octadecyl-SN-glycero-3-phosphocholine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-O-Octadecyl-SN-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles like sodium azide, and hydrolyzing agents like acids or bases.

Scientific Research Applications

1-O-Octadecyl-SN-glycero-3-phosphocholine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.

    Biology: This compound is used to investigate the role of phospholipids in cell membrane structure and function.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer and inflammation due to its ability to modulate cell signaling pathways.

    Industry: It is used in the formulation of liposomes and other drug delivery systems.

Comparison with Similar Compounds

1-O-Octadecyl-SN-glycero-3-phosphocholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific alkyl chain length and its ability to interact with specific receptors, making it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJVQHMEXMFDZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274414
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74430-89-0
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74430-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Octadecyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 1-O-Octadecyl-SN-glycero-3-phosphocholine in the context of the provided research?

A1: this compound, also known as lyso-PAF, is a precursor molecule to platelet-activating factor (PAF). [] PAF is a potent inflammatory mediator that plays a role in various physiological and pathological processes. The research highlights the presence and production of lyso-PAF in different organisms. For example, it was identified in the Chinese crude drug "Jiryu", derived from the earthworm Pheretima asiatica. [] Additionally, human epidermal cells were found to produce lyso-PAF, both in the presence and absence of stimulation. [] These findings suggest that lyso-PAF serves as a readily available source for PAF synthesis in various biological systems, potentially contributing to inflammatory responses.

Q2: The research mentions the detection of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine in epidermal cells. What is the relationship between this molecule and this compound?

A3: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine represents a broader class of phospholipids, with this compound being a specific type within this class. The "alkyl" group at the sn-1 position can vary in length and structure, while the "acyl" group at the sn-2 position typically denotes a fatty acid chain. [] In the context of PAF synthesis, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine serves as a precursor molecule. Specific enzymes can cleave the fatty acid at the sn-2 position, resulting in the formation of lyso-PAF, which can then be acetylated to produce PAF.

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